molecular formula C12H21N3O2 B11779159 tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate

tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate

Katalognummer: B11779159
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: PALZSYLSYQWIBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two tert-butyl groups, an amino group, and a carboxylate group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazine with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as solvent choice and temperature, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the carboxylate group can produce alcohol or aldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features allow for the modulation of biological activity, making it a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the tert-butyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-tert-Butyl-1,5-diaminopyrazole: Similar in structure but with two amino groups instead of one amino and one carboxylate group.

    3-Amino-5-tert-butylisoxazole: Contains an isoxazole ring instead of a pyrazole ring.

    3-tert-Butyl-7,8-nitropyrazolo[5,1-c][1,2,4]triazin-4(1H)-one: A more complex structure with additional nitro and triazine groups.

Uniqueness

tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate is unique due to the presence of both tert-butyl groups and the combination of amino and carboxylate functionalities

Eigenschaften

Molekularformel

C12H21N3O2

Molekulargewicht

239.31 g/mol

IUPAC-Name

tert-butyl 3-amino-5-tert-butylpyrazole-1-carboxylate

InChI

InChI=1S/C12H21N3O2/c1-11(2,3)8-7-9(13)14-15(8)10(16)17-12(4,5)6/h7H,1-6H3,(H2,13,14)

InChI-Schlüssel

PALZSYLSYQWIBX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=NN1C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.